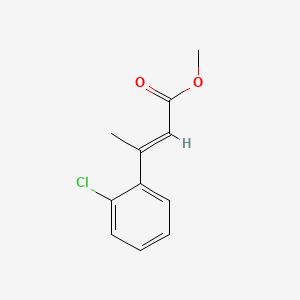
Methyl (E)-3-(2-chlorophenyl)but-2-enoate
Descripción general
Descripción
Methyl (E)-3-(2-chlorophenyl)but-2-enoate, commonly referred to as MEBCB, is an organic compound belonging to the class of organic compounds known as butenoates. It is a highly versatile compound with a wide range of applications in the field of organic synthesis, as well as in biochemistry and physiology. MEBCB has been used in a variety of laboratory experiments and has been the subject of numerous scientific studies due to its unique properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Methyl (E)-3-(2-chlorophenyl)but-2-enoate involves the reaction of starting materials through a series of steps to produce the final product. The pathway must be designed to ensure that the reaction proceeds efficiently and with high yield.
Starting Materials
2-chlorobenzaldehyde, methyl acetoacetate, sodium ethoxide, but-2-en-1-ol, acetic acid, sodium chloride, wate
Reaction
Step 1: Dissolve 2-chlorobenzaldehyde (1.0 eq) in acetic acid (10 eq) and add sodium ethoxide (1.2 eq) dropwise with stirring., Step 2: Add methyl acetoacetate (1.1 eq) slowly and stir the mixture for 2 hours at room temperature., Step 3: Add but-2-en-1-ol (1.2 eq) to the reaction mixture and heat the mixture at 80°C for 6 hours., Step 4: Cool the reaction mixture to room temperature and add water (10 eq)., Step 5: Extract the product with ethyl acetate (3 x 10 eq) and dry over sodium chloride., Step 6: Concentrate the organic layer under reduced pressure to obtain Methyl (E)-3-(2-chlorophenyl)but-2-enoate as a yellow oil.
Aplicaciones Científicas De Investigación
MEBCB has been used in a variety of scientific research applications, such as the synthesis of new compounds, the study of enzyme kinetics, and the study of drug metabolism. It has also been used to study the structure-activity relationships of drugs, as well as to study the interactions between drugs and biological systems.
Mecanismo De Acción
MEBCB is believed to act as an inhibitor of certain enzymes, such as cytochrome P450s and monoamine oxidase. It has also been found to inhibit the activity of certain neurotransmitters, such as serotonin and dopamine.
Efectos Bioquímicos Y Fisiológicos
MEBCB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450s and monoamine oxidase, as well as to inhibit the activity of certain neurotransmitters, such as serotonin and dopamine. In addition, MEBCB has been found to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEBCB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of solvents. However, there are some limitations to its use in laboratory experiments. MEBCB is a highly reactive compound, and it can react with other compounds in the reaction mixture, leading to the formation of unwanted side products. In addition, it is relatively unstable and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for MEBCB research. One potential direction is to further study its mechanism of action and to develop new compounds that are based on MEBCB. Another possible direction is to further explore its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential uses of MEBCB in drug design and development. Finally, further research could be conducted to explore the potential uses of MEBCB in industrial applications.
Propiedades
IUPAC Name |
methyl (E)-3-(2-chlorophenyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(7-11(13)14-2)9-5-3-4-6-10(9)12/h3-7H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTKGNLSXUEYGW-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269018 | |
| Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-3-(2-chlorophenyl)but-2-enoate | |
CAS RN |
1029612-67-6 | |
| Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029612-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



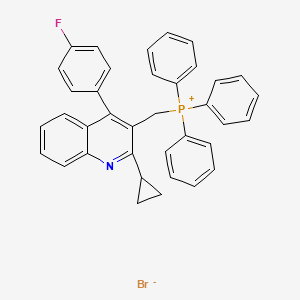
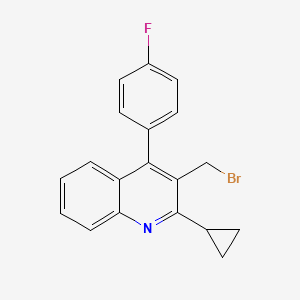

![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)
![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)
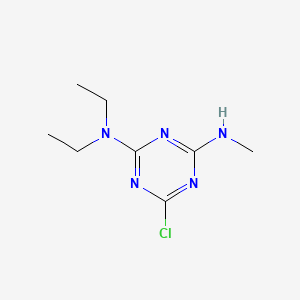
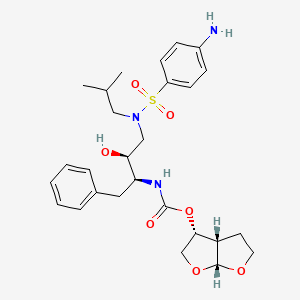
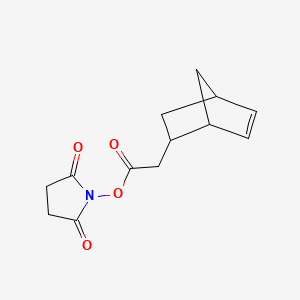
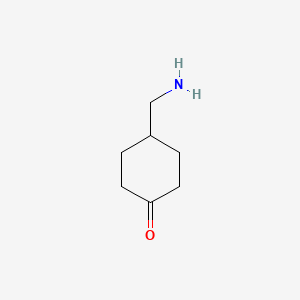
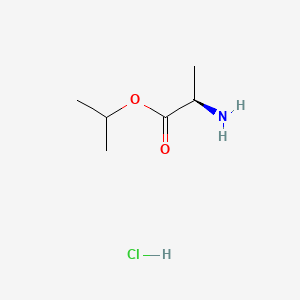
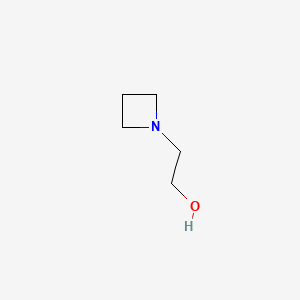
![(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571539.png)